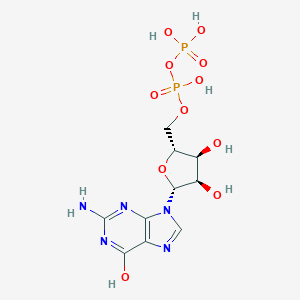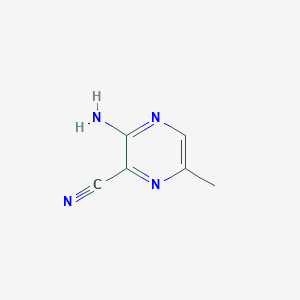![molecular formula C7H4BrN5 B093636 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 19393-83-0](/img/structure/B93636.png)
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Overview
Description
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a compound with the molecular formula C7H4BrN5 . It has a molecular weight of 238.04 g/mol . The compound is also known by other names such as 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been reported in various studies . For instance, Kobayashi and coworkers reported a synthesis method involving the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and an excess amount of K2CO3 .Molecular Structure Analysis
The compound’s structure includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system containing a five-membered ring fused to a six-membered ring . The five-membered ring contains two nitrogen atoms, while the six-membered ring contains three nitrogen atoms and one bromine atom .Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its functional groups. For instance, the amino group can act as a nucleophile in substitution reactions, while the nitrile group can undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.04 g/mol and an exact mass of 236.96501 g/mol . It has a topological polar surface area of 91.4 Ų, indicating its polarity . The compound has a complexity of 249, as computed by Cactvs 3.4.8.18 .Scientific Research Applications
Multi-Targeted Kinase Inhibitors
This compound has been used in the synthesis of new derivatives that act as potential multi-targeted kinase inhibitors . These inhibitors have shown promising cytotoxic effects against different cancer cell lines . Notably, one of the synthesized compounds exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Apoptosis Inducers
The derivatives of “4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile” have also been found to induce apoptosis in cancer cells . This is a process where cells undergo programmed death, which is a crucial mechanism in treating diseases like cancer .
Anticancer Agents
The compound has been used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives that have shown significant in vitro anticancer activity . Some of these derivatives were found to be particularly active against MCF7, a type of breast cancer cell .
Molecular Docking Studies
The compound and its derivatives have been used in molecular docking studies to understand their binding affinities against anti-apoptotic proteins . This helps in the development of more effective anticancer drugs .
Cell Cycle Arrest Inducers
Some derivatives of the compound have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This prevents the cells from dividing and proliferating, thereby inhibiting the growth of cancer .
DNA Fragmentation Inducers
Certain derivatives of “4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile” have been found to significantly increase the percentage of fragmented DNA in treated MCF7 cells . This is another mechanism through which these compounds can induce apoptosis and inhibit cancer growth .
Future Directions
properties
IUPAC Name |
4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN5/c8-5-3(1-9)4-6(10)11-2-12-7(4)13-5/h2H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJFFHZJCFOMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=C(NC2=N1)Br)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453083 | |
| Record name | 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
CAS RN |
19393-83-0 | |
| Record name | 19393-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one](/img/structure/B93571.png)


